1-Diphenylamino-3-piperazin-1-yl-propan-2-ol
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Overview
Description
1-Diphenylamino-3-piperazin-1-yl-propan-2-ol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a diphenylamino group, a piperazine ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diphenylamino-3-piperazin-1-yl-propan-2-ol typically involves the reaction of diphenylamine with 3-chloropropanol in the presence of a base to form the intermediate 1-diphenylamino-3-chloropropanol. This intermediate is then reacted with piperazine under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Diphenylamino-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Diphenylamino-3-piperazin-1-yl-propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Diphenylamino-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to bacterial cell membranes, causing disruption and leakage of cytoplasmic components, leading to cell death. In medicinal applications, it may act as a neurotransmitter reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-piperazin-1-yl-propan-2-ol: Known for its triple reuptake inhibition properties.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
3-(Piperazin-1-yl)propan-2-ol decorated carbazole derivatives: Used as membrane-targeting antibacterial agents
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C19H25N3O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(N-phenylanilino)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C19H25N3O/c23-19(15-21-13-11-20-12-14-21)16-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2 |
InChI Key |
SZIQNAJQOJWDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(CN(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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